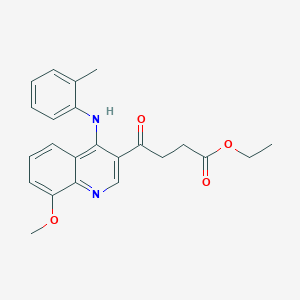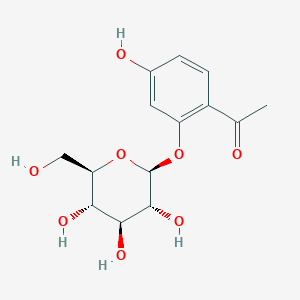
Bungeiside B
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bungeiside B is a natural product that is found in the roots of the plant Bungea japonica. It has been identified as a potential therapeutic agent due to its various pharmacological properties. Bungeiside B has been extensively studied in recent years, and its mechanism of action and physiological effects have been elucidated.
Mécanisme D'action
The mechanism of action of Bungeiside B is not fully understood. However, it has been found to modulate various signaling pathways in the body. Bungeiside B has been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation. It has also been found to activate the AMPK signaling pathway, which is involved in energy metabolism. Bungeiside B has also been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cancer.
Effets Biochimiques Et Physiologiques
Bungeiside B has various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines in the body, such as TNF-α and IL-6. Bungeiside B has also been shown to reduce oxidative stress and increase the levels of antioxidant enzymes in the body. It has been found to improve glucose metabolism and insulin sensitivity in diabetic animals. Bungeiside B has also been shown to inhibit the growth of cancer cells and induce apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
Bungeiside B has several advantages for lab experiments. It is a natural product, which makes it easy to obtain and study. Bungeiside B has been found to have low toxicity and is well-tolerated in animals. However, the low yield of Bungeiside B and its complex structure make it difficult to synthesize and study. The limited availability of Bungeiside B also makes it challenging to conduct large-scale experiments.
Orientations Futures
There are several future directions for the study of Bungeiside B. Further research is needed to fully understand the mechanism of action of Bungeiside B. Studies are also needed to investigate the potential therapeutic effects of Bungeiside B in humans. Efforts should be made to develop more efficient methods for the synthesis of Bungeiside B. The development of novel drug delivery systems for Bungeiside B could also enhance its therapeutic potential.
Conclusion
Bungeiside B is a natural product that has various pharmacological properties. It has been extensively studied for its anti-inflammatory, anti-cancer, anti-diabetic, and neuroprotective effects. Bungeiside B has been found to modulate various signaling pathways in the body, and its mechanism of action is not fully understood. Although there are limitations to studying Bungeiside B, its potential therapeutic benefits make it a promising area of research. Further studies are needed to fully understand the therapeutic potential of Bungeiside B.
Applications De Recherche Scientifique
Bungeiside B has been studied for its various pharmacological properties. It has been found to have anti-inflammatory, anti-cancer, anti-diabetic, and neuroprotective effects. Bungeiside B has also been shown to have antioxidant properties and can protect against oxidative stress. These properties make Bungeiside B a potential therapeutic agent for various diseases.
Propriétés
Numéro CAS |
149561-88-6 |
|---|---|
Nom du produit |
Bungeiside B |
Formule moléculaire |
C14H18O8 |
Poids moléculaire |
314.29 g/mol |
Nom IUPAC |
1-[4-hydroxy-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]ethanone |
InChI |
InChI=1S/C14H18O8/c1-6(16)8-3-2-7(17)4-9(8)21-14-13(20)12(19)11(18)10(5-15)22-14/h2-4,10-15,17-20H,5H2,1H3/t10-,11-,12+,13-,14-/m1/s1 |
Clé InChI |
UEIZKRYEGCOJBJ-RKQHYHRCSA-N |
SMILES isomérique |
CC(=O)C1=C(C=C(C=C1)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |
SMILES |
CC(=O)C1=C(C=C(C=C1)O)OC2C(C(C(C(O2)CO)O)O)O |
SMILES canonique |
CC(=O)C1=C(C=C(C=C1)O)OC2C(C(C(C(O2)CO)O)O)O |
Autres numéros CAS |
149561-88-6 |
Synonymes |
2-O-glucosyl-4-hydroxyacetophenone bungeiside B bungeiside-B |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



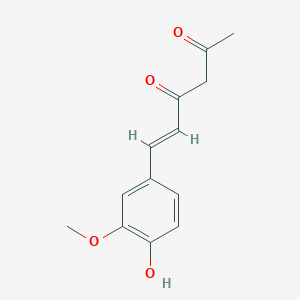
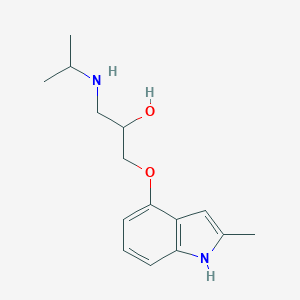
![Methyl 5-[(1R,3aR,4S,7aR)-4-hydroxy-7a-methyloctahydro-1H-inden-1-yl]hexanoate](/img/structure/B133267.png)
![Methyl 2-[4-(cyclopropanecarbonyl)phenyl]-2-methylpropanoate](/img/structure/B133268.png)
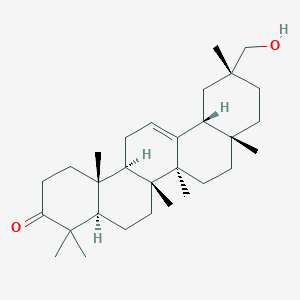
![(1R,3Ar,4S,7aR)-1-[(2S)-1-iodopropan-2-yl]-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-4-ol](/img/structure/B133270.png)
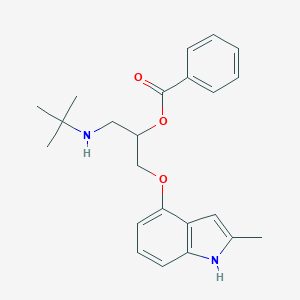
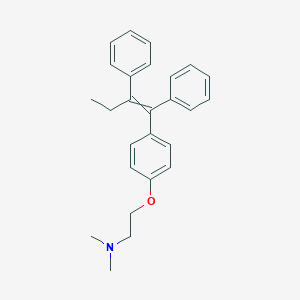
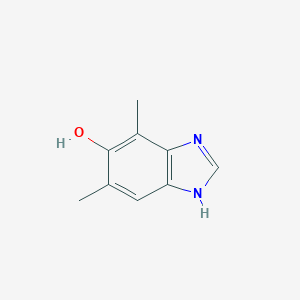
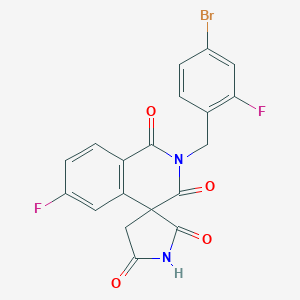
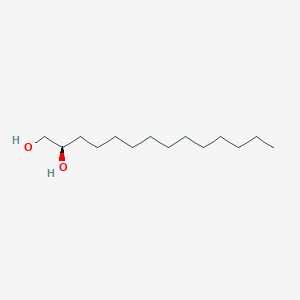
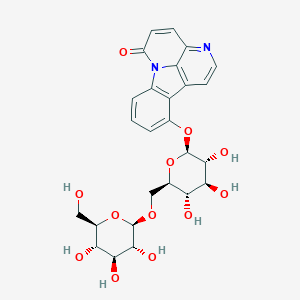
![2-Methyloctahydro-6H-pyrazino[1,2-c]pyrimidin-6-one](/img/structure/B133301.png)
